molecular formula C9H8N2O3 B1456546 2,7-Dimethyl-5-nitro-1,3-benzoxazole CAS No. 1441051-52-0

2,7-Dimethyl-5-nitro-1,3-benzoxazole

Cat. No.: B1456546
CAS No.: 1441051-52-0
M. Wt: 192.17 g/mol
InChI Key: KSPKXEAJMDYPHE-UHFFFAOYSA-N
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Description

“2,7-Dimethyl-5-nitro-1,3-benzoxazole” is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O3/c1-5-3-7 (11 (12)13)4-8-9 (5)14-6 (2)10-8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Structure and Synthesis

2,7-Dimethyl-5-nitro-1,3-benzoxazole and its derivatives are notable for their complex chemical structures and synthesis processes. For instance, 2,4-Dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a related compound, undergoes a reaction to form a pentacyclic condensation product, revealing the intricate chemical reactions these molecules can partake in (Ilaš et al., 2008).

Pharmacological Applications

5-nitro-1, 3-benzoxazole derivatives have been synthesized and assessed for their in vitro anthelmintic activities. These derivatives show promise in inhibiting β-tubulin, a target protein for parasites, indicating their potential as anthelmintic molecules (Satyendra et al., 2015).

Antimicrobial Properties

Benzoxazole derivatives have been evaluated for their antimicrobial activities against various pathogens, with some showing significant activity. Molecular docking studies reveal their potential as scaffolds for designing new potent drugs, especially against Mycobacterium tuberculosis (Ertan-Bolelli et al., 2016).

Spectroscopic Analysis

The structural and spectroscopic analysis of benzoxazole derivatives, like 5-Nitro-2-(p-fluorophenyl)benzoxazole, provides insights into their physical and chemical properties. These studies are crucial for understanding the molecular behavior and potential applications of these compounds (Mary et al., 2008).

Catalysis in Organic Synthesis

Benzoxazole derivatives are also used in catalysis for organic synthesis, like in the formation of carbon-carbon bonds, showcasing their utility in complex chemical processes (Fossey & Richards, 2004).

Antitumor Activity

Some benzoxazole derivatives have been identified as potential antitumor agents targeting human DNA topoisomerase enzymes. This highlights their significance in cancer research and drug development (Karatas et al., 2021).

Properties

IUPAC Name

2,7-dimethyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-3-7(11(12)13)4-8-9(5)14-6(2)10-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPKXEAJMDYPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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